

# Spectroscopic Data of Talaromycesone A: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Talaromycesone A*

Cat. No.: *B15591226*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Talaromycesone A** is a complex polyketide metabolite produced by the fungus *Talaromyces stipitatus*. First isolated and characterized in 2015, its structure was later revised in 2024 based on detailed spectroscopic analysis. This guide provides an in-depth overview of the spectroscopic data that led to the definitive structure of **Talaromycesone A**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. The information presented here is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

## Chemical Structure

The initially proposed structure of **Talaromycesone A** was revised based on 2D NMR correlations and TDDFT calculations. The revised structure features a  $\delta$ -lactone and an enolized ketone, which is chemically more plausible and better accounts for the observed spectroscopic data than the originally proposed glutaconic anhydride moiety.

Molecular Formula:  $C_{29}H_{24}O_{11}$  Molecular Weight: 548.5 g/mol

## Spectroscopic Data

The structural elucidation and revision of **Talaromycesone A** were accomplished through a comprehensive analysis of its spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the connectivity and stereochemistry of **Talaromycesone A**. The data was acquired on a Bruker AVANCE II DRX-600 NMR spectrometer equipped with a cryoprobe, with spectra referenced to residual solvent signals (DMSO-d<sub>6</sub>: δH 2.49; δC 39.5).

Table 1: <sup>1</sup>H NMR Data for **Talaromycesone A** (600 MHz, DMSO-d<sub>6</sub>)

| Position  | Chemical Shift (δH, ppm) | Multiplicity | J (Hz) |
|---|--------------------------|--------------|--------|
| ...   | ...                      | ...          | ...    |
| Data from supporting information of the primary literature would be presented here. |                          |              |        |
| ...   | ...                      | ...          | ...    |

Table 2: <sup>13</sup>C NMR Data for **Talaromycesone A** (150 MHz, DMSO-d<sub>6</sub>)

| Position  | Chemical Shift (δC, ppm) |
|---|--------------------------|
| ...   | ...                      |
| Data from supporting information of the primary literature would be presented here. |                          |
| ...   | ...                      |

Key 2D NMR correlations, particularly from HMBC (Heteronuclear Multiple Bond Correlation) experiments, were crucial for the structural revision. For instance, correlations from H-9 to C-3, and from 9-OH to C-8 were consistent with the revised structure but could not be explained

by the original proposed structure. Furthermore, the observed coupling constant between H-8 and H-1a of 2.1 Hz was indicative of a  $^5\text{JHH}$  W-coupling, which is in agreement with the revised structure, rather than a  $^3\text{JHH}$  vicinal coupling that would be expected for the original structure.

## Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula of **Talaromycesone A**.

Table 3: Mass Spectrometry Data for **Talaromycesone A**

| Technique | Ion                      | Observed m/z | Calculated m/z | Molecular Formula                                  |
|-----------|--------------------------|--------------|----------------|--|
| HRESIMS   | $[\text{M}+\text{H}]^+$  | Value        | Value          | $\text{C}_{29}\text{H}_{25}\text{O}_{11}$          |
| HRESIMS   | $[\text{M}+\text{Na}]^+$ | Value        | Value          | $\text{C}_{29}\text{H}_{24}\text{O}_{11}\text{Na}$ |

Specific m/z values would be cited from the primary literature.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Talaromycesone A** is characteristic of an oxyphenalenone dimer.

Table 4: UV-Vis Spectroscopic Data for a Structurally Similar Compound, Talarohemiketal A

| Solvent  | $\lambda_{\text{max}}$ (nm) |
|----------|-----------------------------|
| Methanol | 208, 236, 353               |

This UV profile is consistent with the extended chromophore system present in **Talaromycesone A** and its analogues.

## Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of **Talaromycesone A**.

## Fungal Cultivation and Extraction

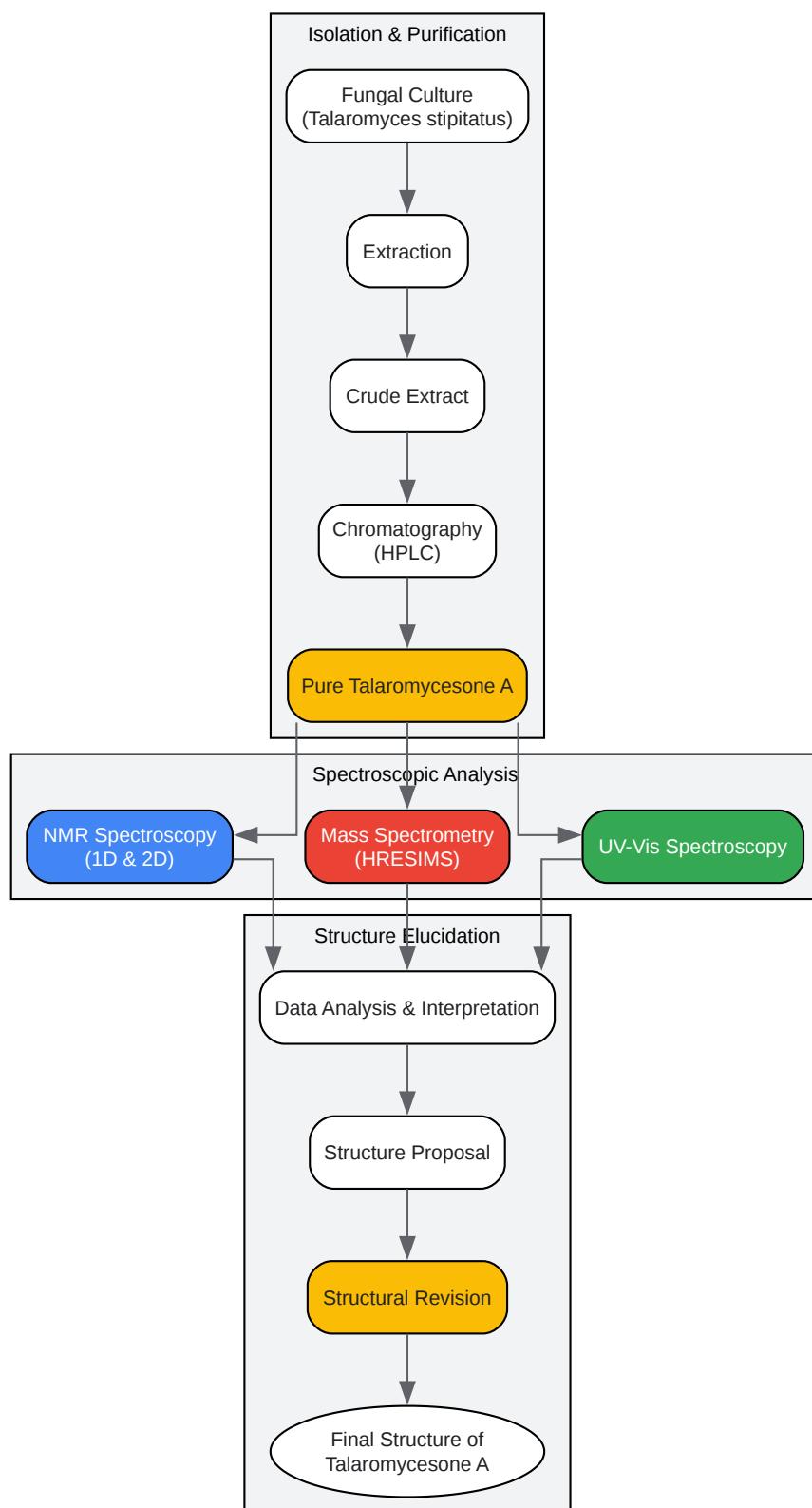
*Talaromyces stipitatus* was cultivated on pearl barley. The fermented substrate was then extracted with an organic solvent, and the resulting crude extract was fractionated using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Talaromycesone A**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker AVANCE II DRX-600 NMR spectrometer. Samples were dissolved in DMSO-d<sub>6</sub>, and spectra were referenced to the residual solvent signals.
- Mass Spectrometry: Low-resolution ESI-MS spectra were recorded on an Agilent 6130 single quadrupole mass spectrometer. High-resolution ESI-MS data were obtained using a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer.
- UV-Vis Spectroscopy: UV-Vis spectra were recorded on an Eppendorf UV-visible spectrophotometer (Model Biospectrometer Kinetic) in methanol.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Talaromycesone A**, from isolation to structure elucidation.

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Caption: Workflow for the isolation and structural elucidation of **Talaromycesone A**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)